Propargyl-PEG6-alcohol
Overview
Description
Propargyl-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG6-alcohol is synthesized using propargylation agents . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular weight of Propargyl-PEG6-alcohol is 320.38 g/mol, and its molecular formula is C15H28O7 . It contains a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Chemical Reactions Analysis
Propargyl-PEG6-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions . The propargyl group is a highly versatile moiety that can be used in various chemical reactions .Physical And Chemical Properties Analysis
Propargyl-PEG6-alcohol is a liquid that is colorless to light yellow . It is stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
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Organic Synthesis
- Propargyl derivatives, such as Propargyl-PEG6-alcohol, play a crucial role in organic synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
- The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
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Corrosion Inhibition
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Pharmaceuticals
- Propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates . Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development . This capability positions propargyl alcohol as a fundamental reagent in creating active pharmaceutical ingredients (APIs), showcasing its contribution to medicinal chemistry .
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Material Science and Polymer Production
- Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites . Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance, making it a key ingredient in advanced materials used in aerospace, automotive, and electronics .
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Agricultural Chemicals
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Personal Care and Cosmetics
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PROTACs Synthesis
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Heterocycles Synthesis
- Propargyl alcohols and propargyl amines have contributed significantly to the synthesis of bioactive heterocycles . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .
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Synthesis of Propargyl-Capped Heterobifunctional PEG
Safety And Hazards
Propargyl-PEG6-alcohol is flammable and toxic if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDULHQAZDNBPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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